

tioconazole thermogravimetric analysis purity assessment

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Compound Focus: Tioconazole

CAS No.: 65899-73-2

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Thermophysical Properties of Antifungal Agents

The following table consolidates data on **tioconazole** and other imidazole-based antifungals, which are critical for understanding their solid-state properties and purity assessment.

Compound	Standard Molar Enthalpy of Sublimation ($\Delta H^{\circ}_{\text{sub}}$ at 298.15 K)	Melting Point ($^{\circ}\text{C}$)	Thermal Decomposition Onset / Peak ($^{\circ}\text{C}$)	Key Analytical Techniques
Tioconazole (TCZ)	$117.2 \pm 0.5 \text{ kJ}\cdot\text{mol}^{-1}$ [1]	82.8 [2]	~165 (onset); 297.8 (DTG peak) [2]	TGA, DSC, Transpiration [1] [2]
Miconazole (MCZ)	$106.2 \pm 0.9 \text{ kJ}\cdot\text{mol}^{-1}$ [1]	Information missing	Information missing	TGA, Transpiration [1]
Climbazole (CLZ)	$113.3 \pm 1.0 \text{ kJ}\cdot\text{mol}^{-1}$ [1]	Information missing	Information missing	TGA, Transpiration [1]

Experimental Protocols for Key Data

Here are the detailed methodologies behind the key data presented above, which you can use as a reference for your own experimental work.

- **Determination of Sublimation Thermodynamics (Transpiration Method) [1]**

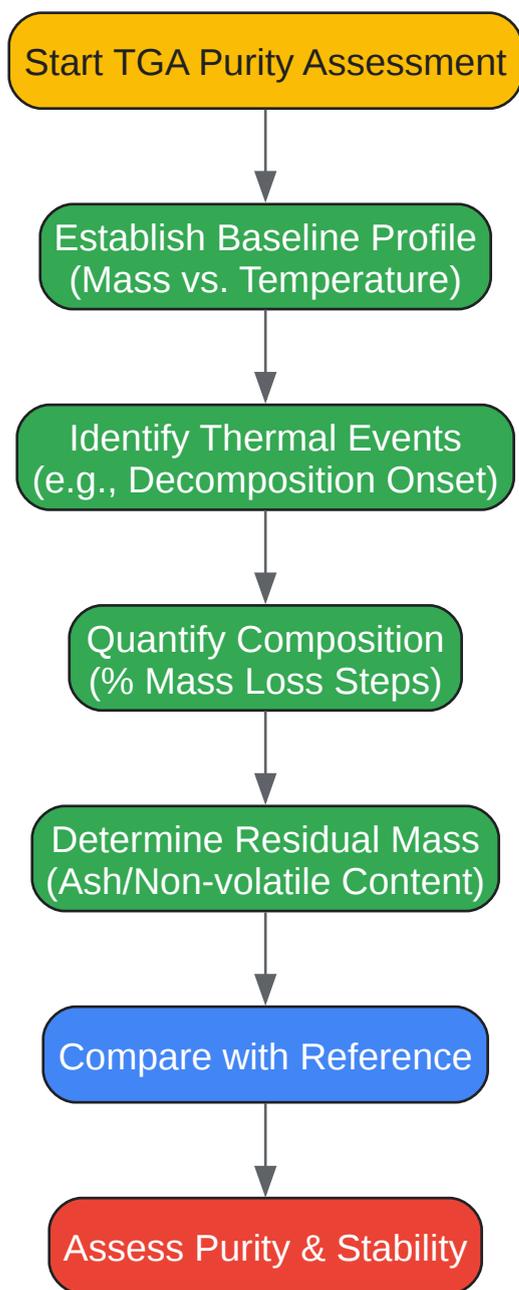
- **Principle:** A stream of inert gas (nitrogen) is passed over the crystalline sample at a controlled temperature, becoming saturated with the compound's vapor. The vapor is then transported to a cooling tube where it condenses.
- **Procedure:** The saturated nitrogen gas is passed through the system. The amount of sublimed compound is determined by weighing the condensate. This process is repeated at different temperatures.
- **Data Analysis:** The vapor pressure at each temperature is calculated from the mass of the transported compound and the volume of the carrier gas. The enthalpy of sublimation ($\Delta H^{\circ}_{\text{sub}}$) is then derived from the slope of the linear plot of $\ln(p)$ against $1/T$ (the Clausius-Clapeyron equation).

- **Thermal Stability and Purity Assessment (TGA/DSC) [2]**

- **Sample Preparation:** Approximately 8 mg of **tioconazole** bulk powder is accurately weighed.
- **Instrument Conditions:** The sample is heated in a TGA analyzer from room temperature to 600°C at a constant rate of 10°C per minute under a nitrogen atmosphere (flow rate of 30 mL/min).
- **Data Interpretation:** The resulting TGA curve shows the sample's mass stability over temperature. The onset of the first significant mass loss indicates the beginning of thermal decomposition. The differential thermogravimetry (DTG) curve, which is the first derivative of the TGA curve, is used to pinpoint the exact temperature of the maximum decomposition rate.

TGA for Purity Assessment: A Workflow

While not a direct comparison, TGA is a powerful tool for purity assessment and stability evaluation. The following diagram outlines a general logical workflow for using TGA in this context, based on standard practices and the data obtained for **tioconazole**.



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The data from [2] allows you to populate this workflow for **tioconazole**: its profile shows high stability up to **165°C**, a major decomposition step with a DTG peak at **297.8°C**, and the residual mass can be used to infer the presence of non-volatile impurities.

How to Proceed Further

The search results confirm that TGA is a validated technique for characterizing **tioconazole**. To build a comprehensive comparison guide, you could:

- **Investigate Formulation Analysis:** The study in [2] successfully used DSC, TGA, and XRD to identify and characterize **tioconazole** within complex pharmaceutical dosage forms (ovules and nail lacquer), which is a crucial aspect of quality control.
- **Compare with Complementary Techniques:** The search results also highlight two other analytical methods for **tioconazole** quantification: a **microbiological assay** (disk diffusion) and a **spectrophotometric method** (charge-transfer complex formation) [3] [4]. While not thermal techniques, they provide alternative data on bioactivity and concentration, which could be part of a broader comparison.

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